molecular formula C7H5BF2O3 B1435610 (2,5-Difluoro-4-formylphenyl)boronic acid CAS No. 1228828-19-0

(2,5-Difluoro-4-formylphenyl)boronic acid

Cat. No. B1435610
CAS RN: 1228828-19-0
M. Wt: 185.92 g/mol
InChI Key: LTCTYEAWYWPJQG-UHFFFAOYSA-N
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Description

“(2,5-Difluoro-4-formylphenyl)boronic acid” is a chemical compound with the molecular formula C7H5BF2O3 . It has a molecular weight of 185.92 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “(2,5-Difluoro-4-formylphenyl)boronic acid” is 1S/C7H5BF2O3/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-3,12-13H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Boronic acids, including “(2,5-Difluoro-4-formylphenyl)boronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are crucial in organic synthesis .


Physical And Chemical Properties Analysis

“(2,5-Difluoro-4-formylphenyl)boronic acid” is a solid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Organic Synthesis and Catalysis

Boronic acids are pivotal in organic synthesis due to their ability to participate in diverse reactions. For example, they are used as catalysts in dehydrative amidation between carboxylic acids and amines, aiding in the synthesis of α-dipeptides. This underscores the importance of the ortho-substituent of boronic acid in accelerating amidation by preventing the coordination of amines to the boron atom of the active species (Wang, Lu, & Ishihara, 2018).

Material Science

In material science, boronic acids facilitate the synthesis of macrocyclic compounds through multicomponent reactions. These compounds, featuring boronic acid units, exhibit unique properties such as forming cyclic boronate esters that are stable and can engage in interactions with Lewis bases. Such macrocyclic structures are potential candidates for molecular receptors toward Lewis bases, highlighting the versatile applications of boronic acids in creating novel materials (Celis, Godoy-Alcántar, Guerrero-Alvarez, & Barba, 2014).

Sensing Technologies

Boronic acids are also significant in the development of sensing technologies. Their ability to form complexes with cis-diols enables the creation of fluorescent chemosensors for detecting carbohydrates and bioactive substances. These sensors can exhibit changes in fluorescence intensity, excitation and emission wavelengths, and quantum yields in response to the presence of analytes, making them invaluable tools in biomedical research and diagnostics (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).

Drug Delivery Systems

Furthermore, the interaction of boronic acids with cyclic diols has been exploited in the development of polymeric insulin delivery systems. For instance, boronic acid-conjugated chitosan nanoparticles have been formulated for the sustained release of insulin. These nanoparticles demonstrate the potential of boronic acid derivatives in creating self-regulated drug delivery systems for diabetes treatment (Siddiqui, Billa, Roberts, & Osei, 2016).

Safety and Hazards

“(2,5-Difluoro-4-formylphenyl)boronic acid” is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

(2,5-difluoro-4-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O3/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCTYEAWYWPJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)C=O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Difluoro-4-formylphenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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